Boc-D-dap(dde)-OH

Chiral Purity Enantiomeric Excess Peptide Synthesis

Boc-D-Dap(Dde)-OH is an orthogonally protected D-2,3-diaminopropionic acid (D-Dap) building block for solid-phase peptide synthesis (SPPS). The Dde group withstands TFA (Boc removal) and piperidine (Fmoc removal), yet is cleaved selectively with 2-5% hydrazine in DMF, enabling precise Nβ-amine liberation without side-chain scrambling. • Enables branched peptide architectures (MAPs, dendrimers) and on-resin lactam cyclization • ≥98% HPLC purity; chiral integrity confirmed by optical rotation [α]D²⁰ = -33 ± 2° (C=1 in MeOH) • White crystalline powder; store at 2-8°C; ships ambient globally

Molecular Formula C18H28N2O6
Molecular Weight 368.43
CAS No. 1263047-33-1
Cat. No. B597003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-dap(dde)-OH
CAS1263047-33-1
Molecular FormulaC18H28N2O6
Molecular Weight368.43
Structural Identifiers
SMILESCC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
InChIInChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m1/s1
InChIKeyOOPHPIROXHIGQH-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-dap(dde)-OH: Orthogonal Protection for Peptide Synthesis


Boc-D-dap(dde)-OH (CAS 1263047-33-1) is a protected derivative of D-2,3-diaminopropionic acid (D-Dap), a non-proteinogenic amino acid widely employed as a key building block in solid-phase peptide synthesis (SPPS). This compound is characterized by an orthogonal protection scheme featuring a tert-butoxycarbonyl (Boc) group on the Nα-position and a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the Nβ-position . Its high commercial purity, with a standard specification of ≥ 98% as determined by HPLC , ensures reliable incorporation and minimizes side reactions, making it a strategic component for the synthesis of complex, branched, or site-specifically modified peptides.

Why Generic Substitution Fails for Boc-D-dap(dde)-OH


In peptide chemistry, D-Dap derivatives with alternative side-chain protecting groups (e.g., ivDde, Alloc, Fmoc) are not interchangeable. The Dde group in Boc-D-dap(dde)-OH provides a specific orthogonal protection strategy: it is exceptionally stable to the trifluoroacetic acid (TFA) conditions used for Boc deprotection and to the piperidine conditions used for Fmoc removal , yet it is cleaved with high selectivity using hydrazine (typically 2-5% in DMF) [1]. This unique stability profile is the foundation of its value. In contrast, the Alloc group is removed under orthogonal palladium-catalyzed conditions, and the ivDde group, while similarly hydrazine-labile, offers distinct kinetic and steric properties that alter its removal rate and susceptibility to migration [2]. Substituting Boc-D-dap(dde)-OH without rigorous re-validation risks incomplete deprotection, side-chain scrambling, or failure to achieve the desired branched architecture, leading to impure products and wasted resources.

Evidence-Based Differentiation of Boc-D-dap(dde)-OH


Chiral Purity and Stereochemical Integrity

The D-configuration of Boc-D-dap(dde)-OH is critical for synthesizing peptides with defined stereochemistry. The commercial product is rigorously specified for both chemical purity (≥98% by HPLC) and optical purity, as indicated by its specific optical rotation . This is a key differentiator from its L-enantiomer, Boc-L-dap(dde)-OH (CAS 1263045-09-5), which may be available at a lower but unspecified enantiomeric purity of 97% .

Chiral Purity Enantiomeric Excess Peptide Synthesis

N-Terminal Orthogonal Boc/Dde vs. Hazardous Boc/Bzl

The Boc group in Boc-D-dap(dde)-OH is part of a truly orthogonal protection scheme with the Dde group, unlike the older Boc/Benzyl (Bzl) strategy. In Boc/Bzl chemistry, both the N-terminal Boc and the side-chain Bzl protecting groups are acid-labile, requiring the extremely hazardous hydrofluoric acid (HF) for final peptide cleavage from the resin [1]. In contrast, the Boc/Dde strategy allows for mild, orthogonal deprotection, with the Boc group removed by TFA and the Dde group removed by hydrazine, while final cleavage can often be performed under standard TFA conditions, avoiding HF entirely [2].

Orthogonal Protection SPPS Boc Chemistry Safety

Side-Chain Dde Group Reliability and Orthogonality

The Dde protecting group, as present in Boc-D-dap(dde)-OH, is a well-established and reliable orthogonal handle. A foundational study by Ahlborg et al. demonstrated its utility in the Fmoc-based synthesis of a diepitope multiple antigen peptide (MAP) [1]. In this work, a lysine core was synthesized with its ε-amino group protected by Dde. Following the assembly of the first peptide sequence on the α-amino group, the Dde group was removed with hydrazine, allowing for the synthesis of a second, distinct peptide sequence. Amino acid analysis confirmed equimolar amounts of both peptide sequences, validating the quantitative and selective deprotection of Dde.

Dde Deprotection Hydrazine Cleavage Orthogonality Multiple Antigen Peptide

Physical Specifications: Crystalline Identity vs. Undefined

Boc-D-dap(dde)-OH is commercially supplied as a well-defined white crystalline powder with a sharp, specified melting point range of 143-149 °C . This level of physical specification is not universal across all Dap derivatives. For instance, technical datasheets for Boc-Dap(Alloc)-OH (CAS 161561-83-7) often list its appearance as simply 'solid' or 'NA', without a defined melting point specification [1].

Quality Control Crystallinity Melting Point Specification

Validated Applications for Boc-D-dap(dde)-OH


Branched and Multiple Antigen Peptide (MAP) Synthesis

The orthogonal stability of the Dde group to Fmoc and Boc deprotection conditions makes Boc-D-dap(dde)-OH an ideal building block for creating branched peptide architectures, such as Multiple Antigen Peptides (MAPs) or dendrimers [1]. This is directly supported by the peer-reviewed demonstration of Dde's utility in constructing diepitope MAPs, where its quantitative and selective removal with hydrazine allowed for the sequential assembly of two different peptide chains on a single lysine core [1]. Researchers requiring precise, stepwise control over multiple amine functionalities in a single scaffold will find this compound essential for achieving homogenous and biologically active constructs.

Cyclic Peptide Synthesis via Side-Chain Lactamization

The orthogonal Boc/Dde protection strategy of this compound enables efficient on-resin cyclization strategies. Following the assembly of a linear peptide chain incorporating Boc-D-dap(dde)-OH, the Dde group can be selectively removed on-resin using hydrazine to liberate the Nβ-amine. This free amine can then be coupled to a C-terminal carboxyl group, after appropriate deprotection, to form a side-chain-to-tail lactam bridge, yielding a conformationally constrained cyclic peptide . This approach is a powerful tool in medicinal chemistry for improving the potency, selectivity, and metabolic stability of peptide drug candidates.

Site-Specific Peptide Conjugation and Labeling

Boc-D-dap(dde)-OH provides a unique and orthogonal handle for introducing a single reactive amine group at any desired position within a peptide sequence. Because the Dde group is stable to both TFA and piperidine , the peptide can be fully assembled and deprotected without affecting it. Selective removal of the Dde group with hydrazine reveals a single free amine, which can then be selectively reacted with a fluorophore, biotin, chelating agent, or cytotoxic payload . This strategy is superior to relying on a single, naturally occurring lysine, which may be present elsewhere in the sequence, and ensures the site-specific incorporation of the desired conjugate.

Peptide Mimetics and Unnatural Amino Acid Analogs

The D-Dap residue itself introduces an unnatural, positively charged amino acid into the peptide backbone, which can significantly alter peptide conformation, receptor binding, and proteolytic stability. The defined chiral purity of Boc-D-dap(dde)-OH, as specified by its optical rotation , is non-negotiable for structure-activity relationship (SAR) studies. This allows medicinal chemists to confidently explore the impact of incorporating a D-stereocenter and an additional positive charge into a lead peptide, creating novel analogs with potentially improved drug-like properties.

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